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molecular formula C13H11F2NO B8314435 2-[(2,5-Difluorophenyl)-hydroxymethyl]-5-methylpyridine

2-[(2,5-Difluorophenyl)-hydroxymethyl]-5-methylpyridine

Cat. No. B8314435
M. Wt: 235.23 g/mol
InChI Key: GEIAATHLWABKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399775B2

Procedure details

Under an argon atmosphere, a tetrahydrofuran solution (1.5 ml, 3 mmol) of isopropylmagnesium chloride was added dropwise to a tetrahydrofuran (2 ml) solution of 2-bromo-5-methylpyridine (510 mg, 3 mmol) under ice cooling and the mixture was stirred at room temperature for 60 minutes. Under ice cooling, 2,5-difluorobenzaldehyde (328 μl, 3 mmol) was added dropwise to the resulting brown solution. The temperature of the reaction mixture was raised gradually to room temperature. A saturated aqueous solution of ammonium chloride was added and the mixture was extracted with ethyl acetate. After drying the solvent, the residue obtained by concentration under reduced pressure was purified by silica gel chromatography (hexane:ethyl acetate=5:1), whereby the title compound (130 mg, 18%) was obtained as an oil.
Quantity
328 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
510 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Br[C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][N:8]=1.[F:14][C:15]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:16]=1[CH:17]=[O:18].[Cl-].[NH4+]>O1CCCC1>[F:14][C:15]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:16]=1[CH:17]([OH:18])[C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
328 μL
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
510 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was raised gradually to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying the solvent
CUSTOM
Type
CUSTOM
Details
the residue obtained by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (hexane:ethyl acetate=5:1), whereby the title compound (130 mg, 18%)
CUSTOM
Type
CUSTOM
Details
was obtained as an oil

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
FC1=C(C=C(C=C1)F)C(C1=NC=C(C=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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